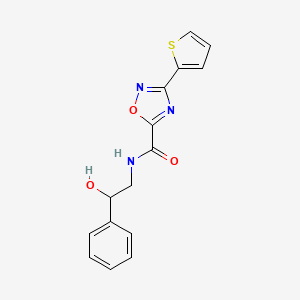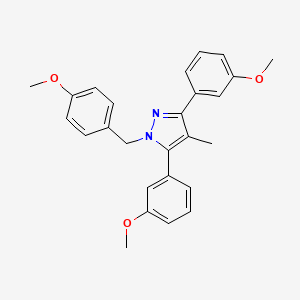![molecular formula C19H21N7O2 B14927210 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927210.png)
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a unique structure that includes pyrazole and isoxazolo[5,4-b]pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the isoxazolo[5,4-b]pyridine core: This involves cyclization reactions, often using nitrile oxides and alkenes or alkynes.
Coupling reactions: The final step involves coupling the pyrazole and isoxazolo[5,4-b]pyridine moieties, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole and isoxazolo[5,4-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industries.
Wirkmechanismus
The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-METHYL-1H-PYRAZOLE: A simpler pyrazole derivative.
ISOXAZOLO[5,4-B]PYRIDINE: The core structure without the additional substituents.
Uniqueness
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazolo[5,4-b]pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H21N7O2 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-(2-methyl-3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-12(10-26-6-4-5-21-26)8-20-18(27)15-7-16(14-9-22-25(3)11-14)23-19-17(15)13(2)24-28-19/h4-7,9,11-12H,8,10H2,1-3H3,(H,20,27) |
InChI-Schlüssel |
DXODZXBGKHGHOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCC(C)CN4C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927133.png)

![N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B14927139.png)

![2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14927154.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14927156.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927157.png)

![(2Z)-2-(cyclopropylimino)-3-[2-(3,4-diethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14927179.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927187.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927195.png)
![N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927215.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B14927221.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14927228.png)
